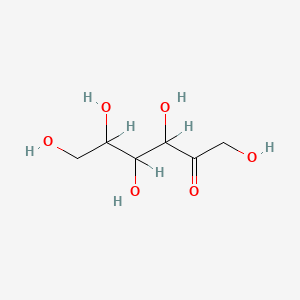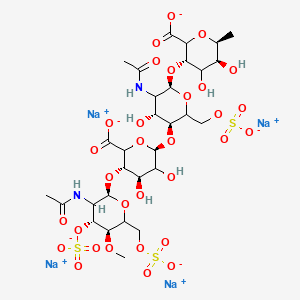
6-O-(3'',4''-diméthoxycinnamoyl)catalpol
Vue d'ensemble
Description
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a natural compound that was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour, a plant in the family Scrophulariaceae .
Synthesis Analysis
The compound was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour . Other compounds that were separated from the same extract include steroids, iridoid glucosides, phenylpropanoids, a triterpene saponin, flavonoids, and free sugars mannitol and sucrose .Molecular Structure Analysis
The molecular formula of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is C26H32O13, and its molecular weight is 552.5 . The structures of the isolated compounds were established by 1 H and 13 C NMR and mass spectrometry .Physical And Chemical Properties Analysis
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a powder . It can be dissolved in various solvents such as Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique
Activité antihépatotoxique
6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol: a été isolé des parties florifères de Buddleja asiatica et a montré une activité antihépatotoxique importante {svg_1}. Cela suggère son utilisation potentielle pour protéger le foie des substances toxiques et pourrait être bénéfique pour traiter les maladies du foie.
Inhibition de la glucosidase
Ce composé a été étudié pour ses effets inhibiteurs sur les enzymes glucosidases, qui sont importants dans la gestion du diabète {svg_2}. Les dérivés du catalpol, y compris le 6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol, se sont montrés prometteurs comme agents antidiabétiques en inhibant les carbohydrate-hydrolases impliquées dans la pathologie de la maladie.
Applications antidiabétiques
Suite à son rôle d'inhibiteur de la glucosidase, le 6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol est exploré pour son potentiel dans le traitement du diabète de type 2. C'est particulièrement important car cette forme de diabète représente une majorité importante des cas de diabète dans le monde {svg_3}.
Semi-synthèse de dérivés
La semi-synthèse de nouveaux dérivés à partir du 6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol a été rapportée, ce qui élargit ses applications potentielles. Ces dérivés pourraient avoir des activités biologiques variées et pourraient être utilisés dans différents domaines thérapeutiques {svg_4}.
Études de docking moléculaire
Des études de docking moléculaire ont été réalisées pour prédire l'interaction des dérivés du 6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol avec diverses protéines. Ceci est crucial pour comprendre le mécanisme d'action du composé et pour le développement de nouveaux médicaments {svg_5}.
Isolation de produits naturels
6-O-(3’‘,4’'-diméthoxycinnamoyl)catalpol: est également d'intérêt dans le domaine de la chimie des produits naturels pour son isolement à partir de plantes médicinales traditionnelles. Cela contribue non seulement à comprendre la diversité chimique des plantes, mais aussi à la découverte de nouveaux composés bioactifs {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the liver. This compound has been found to have substantial antihepatotoxic activity, which means it works to prevent damage to the liver .
Mode of Action
It is known that this compound interacts with the liver to exert its antihepatotoxic effects
Biochemical Pathways
Given its antihepatotoxic activity, it is likely that this compound affects pathways related to liver function and detoxification .
Result of Action
The primary result of the action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the prevention of liver damage. This compound has been found to have antihepatotoxic activity comparable to that of the lignan silymarin, a well-known liver protectant .
Action Environment
The efficacy and stability of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be influenced by various environmental factors. For example, storage conditions can affect the efficacy of this compound. It is generally recommended to store this compound at -20°C for long-term storage . Repeated freeze and thaw cycles should be avoided to maintain its efficacy .
Analyse Biochimique
Biochemical Properties
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antihepatotoxic activity, which suggests its interaction with liver enzymes and proteins involved in detoxification processes . The nature of these interactions often involves binding to active sites or allosteric sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress . Additionally, it may affect metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of its action.
Dosage Effects in Animal Models
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as hepatoprotection and antioxidant activity . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in preclinical studies.
Metabolic Pathways
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with liver enzymes involved in detoxification processes can enhance the metabolism of toxic substances, contributing to its hepatoprotective effects. Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects. Studying these transport and distribution mechanisms is essential for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its accumulation in the mitochondria could enhance its effects on cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWZDBHHDVSKD-JFBQKNIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol?
A: While the provided research article describes the isolation and structural characterization of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica Lour, it does not specifically investigate the antihepatotoxic activity of this individual compound. [] The research does report that the polar fraction containing this compound, along with other isolated compounds like iridoid glucosides and flavonoids, exhibited significant antihepatotoxic activity comparable to silymarin. [] Further research would be needed to isolate the specific contribution of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol to the observed activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2ba,7ba,7aalpha)- (9CI)](/img/no-structure.png)

